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molecular formula C7H7FO B044065 4-Fluorobenzyl alcohol CAS No. 459-56-3

4-Fluorobenzyl alcohol

Cat. No. B044065
M. Wt: 126.13 g/mol
InChI Key: GEZMEIHVFSWOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728159B2

Procedure details

The separated catalyst was added to a fresh batch of sodium bromate (0.3 g) and 4-fluorobenzyl alcohol (0.256 g, 2 mmol) in acetonitrile:water (1:1, 10 ml). The above procedure was repeated to give 4-fluorobenzoic acid as a white solid (0.25 g, 88%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br([O-])(=O)=[O:2].[Na+].[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=1>C(#N)C.O>[F:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]([OH:2])=[O:12])=[CH:9][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
0.256 g
Type
reactant
Smiles
FC1=CC=C(CO)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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